1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one
Description
Properties
Molecular Formula |
C22H16O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-[(4-ethenylphenyl)methoxy]-1-hydroxyxanthen-9-one |
InChI |
InChI=1S/C22H16O4/c1-2-14-7-9-15(10-8-14)13-25-16-11-18(23)21-20(12-16)26-19-6-4-3-5-17(19)22(21)24/h2-12,23H,1,13H2 |
InChI Key |
LEMGDXVLBAMAFN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one typically involves the reaction of fluorescein with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 60°C) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The vinyl group can participate in addition reactions, such as polymerization or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the vinyl group.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted xanthones.
Substitution: Formation of halogenated xanthones or polymerized products.
Scientific Research Applications
1-Hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its xanthone core, which exhibits strong fluorescence properties.
Biology: Employed in cellular imaging and tracking studies, as it can be conjugated to biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of fluorescent materials and sensors.
Mechanism of Action
The mechanism of action of 1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one is primarily related to its ability to interact with biological molecules through its hydroxy and vinylbenzyl groups. These interactions can lead to the modulation of various molecular pathways, including those involved in cell signaling and gene expression. The xanthone core’s fluorescence properties also make it useful for tracking and imaging applications in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Physical Properties
Xanthone derivatives vary significantly in substituent type, position, and physicochemical properties. Key examples include:
Key Observations :
- Alkyl/Aryl Ethers : Derivatives with phenylbutoxy (e.g., 2p in ) or phenethyloxy groups exhibit higher melting points (130–136°C) compared to alkenyl-substituted derivatives (105–108°C), likely due to enhanced crystallinity from aromatic stacking .
- Alkenyl Substituents : Compounds with unsaturated chains (e.g., hex-5-en-1-yloxy in 2i) show lower melting points, suggesting reduced intermolecular interactions .
Cholinesterase Inhibition
- 1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one : Demonstrates potent AChE inhibition (IC₅₀ = 2.40 μM) and selectivity over BuChE (IC₅₀ = 31.22 μM), attributed to the basic pyrrolidine moiety interacting with enzyme active sites .
- Mannich Base Derivatives: 2-((diethylamino)methyl)-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one shows dual AChE/BuChE inhibition (IC₅₀ = 2.61 μM and 0.51 μM, respectively), with molecular docking confirming binding to both active and peripheral anionic sites .
Antioxidant Activity
- 1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one : Exhibits antioxidant activity (IC₅₀ = 2.66 μM), likely due to hydroxyl groups scavenging free radicals .
- Natural Derivatives : Mangiferin (a tetrahydroxy xanthone glycoside) and 1,5,8-trihydroxy-3-methoxy-9H-xanthen-9-one from Swertia speciosa show antioxidant effects, emphasizing the role of hydroxylation patterns .
Discussion and Implications
Structure-Activity Relationships (SAR) :
- Alkoxy Chains : Longer chains (e.g., hex-5-en-1-yloxy) may enhance lipophilicity, affecting membrane permeability.
- Aromatic vs. Aliphatic Substituents : Aryl groups improve crystallinity but may reduce solubility, whereas alkenyl/alkynyl groups offer sites for further modification .
- Functional Groups : Basic amines (e.g., pyrrolidine) or acidic hydroxyls modulate interactions with biological targets .
Unresolved Questions : The biological activity of 1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one remains uncharacterized in the provided evidence. Comparative studies with analogs suggest its vinyl group could enable polymerization for drug delivery systems or probe enzyme interactions.
Biological Activity
1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one is a synthetic compound derived from the xanthenone family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C18H19O3 and a molecular weight of approximately 281.34 g/mol. Its structural characteristics include a hydroxyl group and an ether linkage, which are pivotal for its biological interactions.
Antioxidant Properties
Research indicates that 1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Studies have shown that this compound can scavenge reactive oxygen species (ROS), contributing to its protective effects in various biological systems.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of bacterial strains. In vitro studies reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting that it may serve as a potential candidate for developing new antimicrobial agents.
Cytotoxic Effects
Research has also evaluated the cytotoxic effects of 1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one on cancer cell lines. Results indicate that the compound can induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : It reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes.
- Antimicrobial Action : The compound disrupts bacterial cell membranes, leading to cell lysis.
- Apoptotic Pathway Activation : It triggers mitochondrial dysfunction and promotes the release of cytochrome c, activating downstream apoptotic factors.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant capacity | Demonstrated significant ROS scavenging ability in vitro. |
| Study 2 | Assess antimicrobial efficacy | Showed effective inhibition against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study 3 | Investigate cytotoxicity on cancer cells | Induced apoptosis in breast cancer cell lines with IC50 values around 30 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
